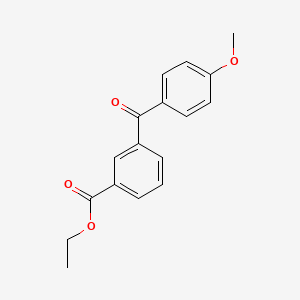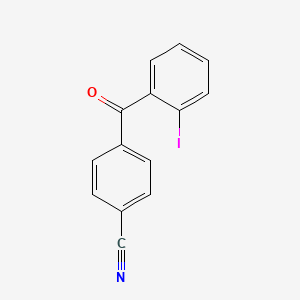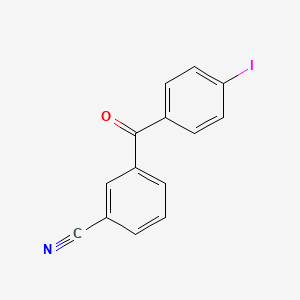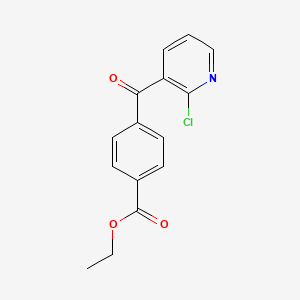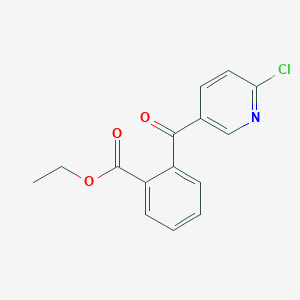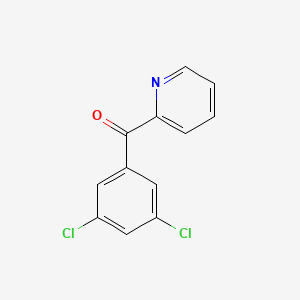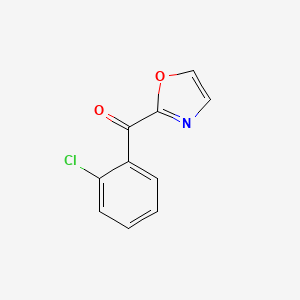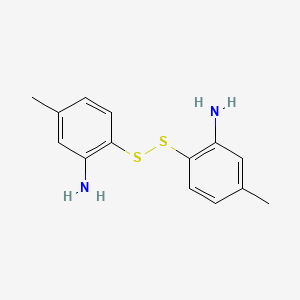
6,6'-Disulfanediylbis(3-methylaniline)
描述
6,6’-Disulfanediylbis(3-methylaniline) is an organic compound with the molecular formula C₁₄H₁₆N₂S₂. It is characterized by the presence of two aniline groups connected via a disulfide bond. This compound is often used in various chemical and industrial applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Disulfanediylbis(3-methylaniline) typically involves the reaction of 3-methylaniline with sulfur or sulfur-containing reagents under controlled conditions. One common method is the oxidative coupling of 3-methylaniline in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in a solvent like methanol or ethanol at elevated temperatures to facilitate the formation of the disulfide bond.
Industrial Production Methods: In an industrial setting, the production of 6,6’-Disulfanediylbis(3-methylaniline) may involve large-scale oxidative coupling reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The compound is then purified through crystallization or distillation processes.
Types of Reactions:
Oxidation: 6,6’-Disulfanediylbis(3-methylaniline) can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The disulfide bond in the compound can be reduced to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Dithiothreitol, sodium borohydride; reactions are usually performed in polar solvents like water or ethanol.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are conducted under acidic or basic conditions depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitroanilines, halogenated anilines.
科学研究应用
6,6’-Disulfanediylbis(3-methylaniline) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studies involving disulfide bond formation and cleavage.
Biology: Investigated for its potential role in biological systems, particularly in the study of redox reactions and disulfide bond dynamics in proteins.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting oxidative stress-related diseases.
Industry: Utilized in the production of polymers and other materials where disulfide linkages are required for structural integrity.
作用机制
The mechanism of action of 6,6’-Disulfanediylbis(3-methylaniline) primarily involves its ability to undergo redox reactions. The disulfide bond can be cleaved and reformed, making it a useful compound in studies of redox biology and chemistry. In biological systems, it may interact with thiol-containing proteins, influencing their structure and function through disulfide exchange reactions.
相似化合物的比较
6,6’-Disulfanediylbis(2-methylaniline): Similar structure but with a different position of the methyl group on the aniline ring.
6,6’-Disulfanediylbis(4-methylaniline): Another positional isomer with the methyl group at the para position.
Bis(4-aminophenyl) disulfide: Lacks the methyl groups but has a similar disulfide linkage between two aniline groups.
Uniqueness: 6,6’-Disulfanediylbis(3-methylaniline) is unique due to the specific positioning of the methyl groups on the aniline rings, which can influence its reactivity and interactions in chemical and biological systems. This positional specificity can affect the compound’s solubility, stability, and overall behavior in various applications.
属性
IUPAC Name |
2-[(2-amino-4-methylphenyl)disulfanyl]-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S2/c1-9-3-5-13(11(15)7-9)17-18-14-6-4-10(2)8-12(14)16/h3-8H,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVKUHMLYPMLJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625151 | |
| Record name | 2,2'-Disulfanediylbis(5-methylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22261-57-0 | |
| Record name | 2,2'-Disulfanediylbis(5-methylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


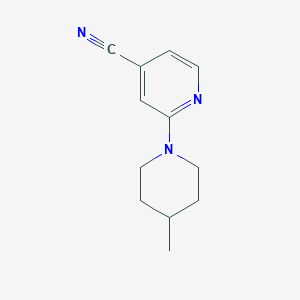
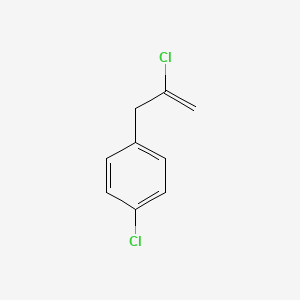
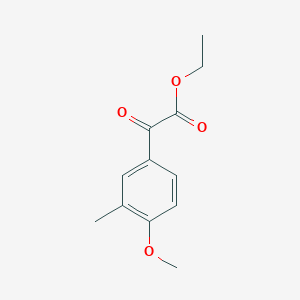
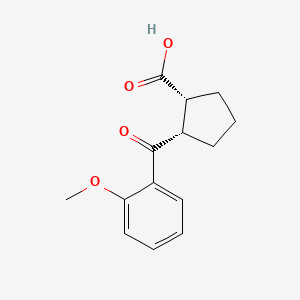
![cis-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613059.png)
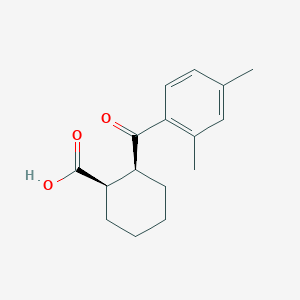
![cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613061.png)
